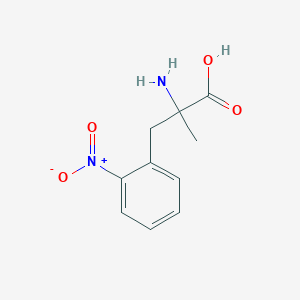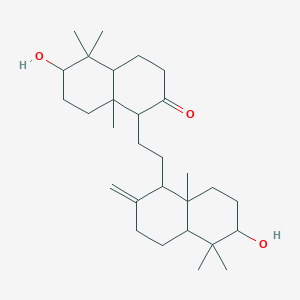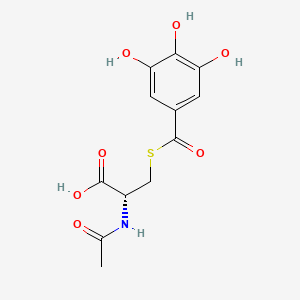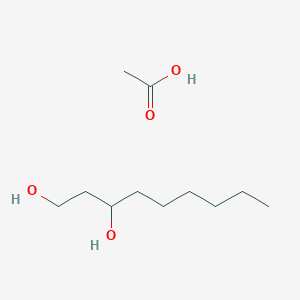
1,3-Nonanediol, 1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Nonanediol, 1-acetate is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a derivative of nonanediol, where one of the hydroxyl groups is acetylated. This compound is known for its applications in various fields, including flavors and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Nonanediol, 1-acetate can be synthesized through the esterification of 1,3-nonanediol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization helps in obtaining a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Nonanediol, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Nonanoic acid or nonanone.
Reduction: 1,3-Nonanediol.
Substitution: Various substituted nonanediol derivatives.
Aplicaciones Científicas De Investigación
1,3-Nonanediol, 1-acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the flavors and fragrances industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1,3-Nonanediol, 1-acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 1,3-nonanediol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
1,3-Nonanediol: The parent compound without the acetate group.
1,2-Nonanediol: A structural isomer with hydroxyl groups at different positions.
1,3-Decanediol: A homologous compound with a longer carbon chain.
Comparison: 1,3-Nonanediol, 1-acetate is unique due to the presence of the acetate group, which imparts distinct chemical and physical properties. Compared to 1,3-nonanediol, it has different reactivity and applications, particularly in the flavors and fragrances industry .
Propiedades
Fórmula molecular |
C11H24O4 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
acetic acid;nonane-1,3-diol |
InChI |
InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
BHYIBCIGNQEGQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCO)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
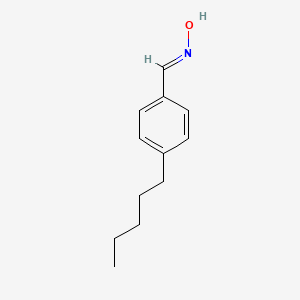
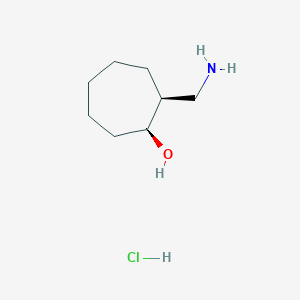
![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
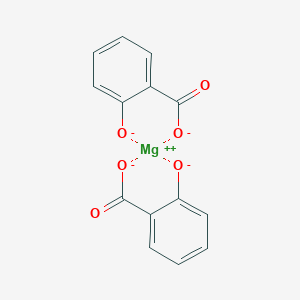
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
